molecular formula C25H27ClN4O2 B3405301 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline CAS No. 1326905-85-4

6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline

Cat. No.: B3405301
CAS No.: 1326905-85-4
M. Wt: 451.0
InChI Key: GTIZEUMETRJLRJ-UHFFFAOYSA-N
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Description

6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a piperazine ring attached to a 2-methylphenyl group, and a morpholine ring attached to a carbonyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Piperazine Substitution: The piperazine ring, substituted with a 2-methylphenyl group, can be introduced through a nucleophilic substitution reaction. This involves reacting the chloroquinoline intermediate with 1-(2-methylphenyl)piperazine under basic conditions.

    Morpholine Carbonylation: Finally, the morpholine ring is introduced by reacting the intermediate with morpholine-4-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, automated systems for precise addition of reagents, and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the morpholine ring, potentially converting it to a hydroxyl group.

    Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include N-oxides, reduced alcohol derivatives, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs, particularly for its potential to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(4-phenylpiperazin-1-yl)quinoline: Lacks the morpholine carbonyl group, which may affect its solubility and biological activity.

    4-(2-Methylphenyl)piperazine: A simpler structure without the quinoline core, used as an intermediate in various syntheses.

    3-(Morpholine-4-carbonyl)quinoline: Lacks the piperazine ring, which may reduce its interaction with neurotransmitter receptors.

Uniqueness

The unique combination of the chloroquinoline core, piperazine ring, and morpholine carbonyl group in 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in drug discovery and development.

Properties

IUPAC Name

[6-chloro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O2/c1-18-4-2-3-5-23(18)28-8-10-29(11-9-28)24-20-16-19(26)6-7-22(20)27-17-21(24)25(31)30-12-14-32-15-13-30/h2-7,16-17H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIZEUMETRJLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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